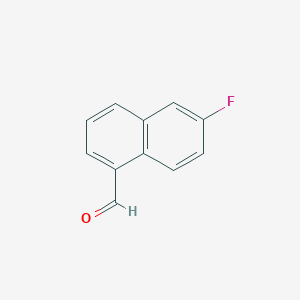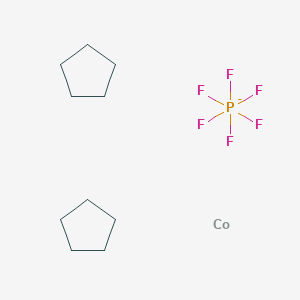
5-Amino-2-(hydroxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reduction of a nitrobenzaldehyde derivative followed by functional group transformations. For instance, starting from 5-nitro-2-(hydroxymethyl)benzaldehyde, reduction using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and catalytic hydrogenation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Oxidation: 5-Amino-2-(carboxymethyl)benzaldehyde.
Reduction: 5-Amino-2-(hydroxymethyl)benzyl alcohol.
Substitution: Schiff bases and other imine derivatives.
Applications De Recherche Scientifique
5-Amino-2-(hydroxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(hydroxymethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with molecular targets such as receptors or DNA. The presence of both amino and aldehyde groups allows it to form covalent bonds with biological macromolecules, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2-Amino-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.
5-Amino-2-formylbenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 5-Amino-2-(hydroxymethyl)benzaldehyde is unique due to the presence of both an amino group and a hydroxymethyl group on the benzaldehyde ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
1638771-80-8 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
5-amino-2-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5,10H,4,9H2 |
Clé InChI |
LYDKBWBQEKMFHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)


![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)




![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
